6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine
Overview
Description
6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine is a useful research compound. Its molecular formula is C16H14Cl2N4O2S and its molecular weight is 397.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Novel Syntheses and Chemical Structures
The scientific research applications of related compounds primarily include novel syntheses and investigations into their chemical structures. For instance, research has explored the synthesis of tricyclic, N-aryl, pyridine- and pyrazine-fused pyrimidones. These compounds have been synthesized through reactions involving aromatic amines to form various tricyclic pyrimidones, indicating a broad interest in the structural exploration and synthetic versatility of pyrido[2,3-d]pyrimidin derivatives (Friary, McPhail, & Seidl, 1993).
Antimicrobial and Antitumor Activities
Another significant area of research application for related compounds involves evaluating their antimicrobial and antitumor activities. Synthesis and antimicrobial activity studies have been conducted on new pyridothienopyrimidines and pyridothienotriazines, showcasing the potential of these compounds in addressing microbial infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Additionally, compounds like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine have been synthesized and found to exhibit significant activity against certain cancer models, highlighting their potential as antitumor agents (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Synthesis and Biological Evaluation
Further scientific research applications include the synthesis of novel pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives and their evaluation for antiproliferative activity. These studies offer insights into the therapeutic potential of these compounds against various diseases, including cancer. The structural and concentration-dependent activation of these compounds against cancer cell lines suggests their significance in medicinal chemistry and drug development processes (Atapour-Mashhad et al., 2017).
Properties
IUPAC Name |
6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4O2S/c1-23-9-5-10(24-2)13(18)11(12(9)17)8-4-7-6-20-16(25-3)22-15(7)21-14(8)19/h4-6H,1-3H3,(H2,19,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLLQWJXOVDCJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1Cl)C2=C(N=C3C(=C2)C=NC(=N3)SC)N)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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